molecular formula C28H23N6S2.ClO4 B1144245 3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor CAS No. 16599-93-2

3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor

Cat. No.: B1144245
CAS No.: 16599-93-2
M. Wt: 607.113
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Description

3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-methyl-2-benzothiazolinylidene, which is then reacted with phenylhydrazine derivatives under controlled conditions. The final step involves the azo coupling reaction to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.

    Biology: In studies involving enzyme interactions and cellular processes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-benzothiazolinylidene: A precursor in the synthesis of the target compound.

    Phenylhydrazine derivatives: Used in the intermediate steps of synthesis.

    Azo compounds: Similar in structure and reactivity.

Uniqueness

3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlor is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its stability and versatility make it valuable in various scientific and industrial applications.

Properties

CAS No.

16599-93-2

Molecular Formula

C28H23N6S2.ClO4

Molecular Weight

607.113

Synonyms

3-Methyl-2-((p-((3-methyl-2-benzothiazolinylidene)phenylhydrazino)phenyl)azo)benzothiazoliumperchlorate

Origin of Product

United States

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